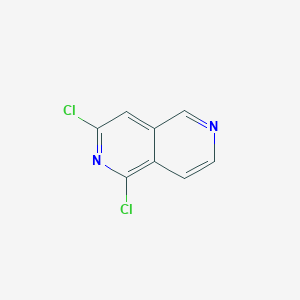

1,3-Dichloro-2,6-naphthyridine

描述

1,3-Dichloro-2,6-naphthyridine is a halogenated derivative of the 2,6-naphthyridine scaffold, characterized by chlorine substituents at the 1- and 3-positions. The dichloro substitution likely enhances electrophilicity at the 1- and 3-positions, making it amenable to nucleophilic aromatic substitution (NAS) reactions.

属性

CAS 编号 |

2035-53-2 |

|---|---|

分子式 |

C8H4Cl2N2 |

分子量 |

199.03 g/mol |

IUPAC 名称 |

1,3-dichloro-2,6-naphthyridine |

InChI |

InChI=1S/C8H4Cl2N2/c9-7-3-5-4-11-2-1-6(5)8(10)12-7/h1-4H |

InChI 键 |

UWNZVORGLNKFGL-UHFFFAOYSA-N |

规范 SMILES |

C1=CN=CC2=CC(=NC(=C21)Cl)Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

1.1 General Synthetic Approach

The synthesis of 1,3-Dichloro-2,6-naphthyridine typically involves the construction of the naphthyridine core followed by selective chlorination at the 1 and 3 positions. One common synthetic strategy includes:

- Cyclization of appropriate pyridine-based precursors under controlled conditions to form the naphthyridine ring.

- Subsequent chlorination reactions using reagents such as phosphorus oxychloride (POCl₃) to introduce chlorine atoms selectively at the 1 and 3 positions of the naphthyridine ring.

1.2 Specific Synthetic Example

A documented synthetic route involves:

- Starting with a substituted pyridinyl amine, such as 6-methoxy-pyridin-3-ylamine.

- Condensation with polyhydroxy compounds (e.g., propane-1,2,3-triol) under acidic conditions to form a methoxy-substituted naphthyridine intermediate.

- Oxidation with peracid reagents (e.g., 3-chloroperbenzoic acid) to form naphthyridine N-oxides.

- Chlorination with phosphorus oxychloride to yield 4-chloro-2-methoxy--naphthyridine derivatives.

- Further nucleophilic substitution and deprotection steps to obtain the target dichlorinated naphthyridine compound.

This method highlights the importance of stepwise functional group transformations and the use of chlorinating agents to achieve the dichloro substitution pattern.

Industrial Production Methods

In industrial settings, the synthesis of this compound is optimized for scale and purity by:

- Employing controlled temperature and pressure conditions to maximize yield and minimize by-products.

- Using triethyl orthoformate-mediated cyclocondensation of amino-ketone precursors to efficiently form the naphthyridine core.

- Implementing automated purification techniques to ensure product consistency.

These methods are designed to be scalable and reproducible, suitable for large-scale manufacturing of this compound for research and pharmaceutical applications.

Reaction Types Involved in Preparation

The preparation and subsequent functionalization of this compound involve several key reaction types:

| Reaction Type | Description | Common Reagents/Conditions |

|---|---|---|

| Cyclocondensation | Formation of naphthyridine ring from amino-ketone precursors | Triethyl orthoformate, acidic catalysts |

| Chlorination | Introduction of chlorine atoms at specific ring positions | Phosphorus oxychloride (POCl₃), controlled heating |

| Oxidation | Conversion of intermediates to N-oxides or other oxidized forms | 3-Chloroperbenzoic acid |

| Nucleophilic Substitution | Replacement of chlorine atoms with nucleophiles for further derivatization | Sodium hydride, amines, alkoxides |

These reactions are carefully sequenced to build the naphthyridine scaffold and install the dichloro substituents with high regioselectivity.

Research Findings and Data Tables

A significant body of research has focused on synthesizing naphthyridine derivatives, including this compound, for antimalarial and other pharmaceutical applications. Key findings include:

- The use of phosphorus oxychloride as a chlorinating agent is critical for achieving the dichlorinated product with high selectivity.

- Modifications at the 2 and 4 positions of the naphthyridine ring can influence biological activity and toxicity profiles.

- The synthetic routes allow for the introduction of various side chains via nucleophilic substitution, enabling the creation of diverse derivatives for medicinal chemistry research.

Table 1. Representative Reaction Conditions for Synthesis Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclocondensation | Triethyl orthoformate, acidic catalyst | 70-85 | Formation of naphthyridine core |

| Oxidation | 3-Chloroperbenzoic acid | 80-90 | Formation of N-oxide intermediate |

| Chlorination | Phosphorus oxychloride, reflux | 75-88 | Introduction of chlorine atoms |

| Nucleophilic substitution | Sodium hydride, amine derivatives | 65-80 | Functionalization of chlorides |

Notes on Purity and Yield Optimization

- Temperature control during chlorination is essential to avoid over-chlorination or decomposition.

- Use of dry solvents and inert atmosphere (nitrogen or argon) improves reaction reproducibility.

- Purification typically involves recrystallization or chromatographic techniques to remove unreacted starting materials and side products.

化学反应分析

Types of Reactions

1,3-Dichloro-2,6-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Cross-Coupling Reactions: It can participate in cross-coupling reactions to form complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

科学研究应用

Scientific Research Applications

1,3-Dichloro-2,6-naphthyridine is used in medicinal chemistry for the synthesis of potential therapeutic agents. While the provided search results do not offer specific data tables or case studies detailing the applications of this compound, they do highlight the broader use of naphthyridine derivatives in various scientific fields.

Naphthyridines as a broader class of compounds

- 1,5-Naphthyridines Fused 1,5-naphthyridines have applications in synthetic organic chemistry . They are used in the development of anti-Ebola virus pharmacophores, bromo domain inhibitors, c-Met kinase inhibitors, and DYRK1A inhibitors . 1,5-Naphthyridine derivatives are also used as inhibitors of Plasmodium protein kinases .

- 1,6-Naphthyridines 1,6-Naphthyridines can provide ligands for several receptors in the body . They are used in the creation of compounds with activities as breakpoint-cluster-region protein (BCR) kinase inhibitors, discoidin domain-containing receptor 2 (DDR2) inhibitors, and hepatitis C virus (HCV) inhibitors .

Related Research

While direct applications of this compound are not detailed in the provided search results, research on related compounds and methodologies offers some insight:

- Nitrile Hydration Ruthenium(II) complexes are employed as catalysts for nitrile hydration, which is used in the synthesis of the antiepileptic drug rufinamide .

- Drug Combinations Drug combinations with recombinant human PDCD5 protein have potent antitumor effects on chronic myelogenous leukemia K562 cells in vitro and in vivo .

- Amoxapine Amoxapine and its metabolites as bacterial β-glucuronidase inhibitors for alleviating cancer drug toxicity .

作用机制

The mechanism of action of 1,3-Dichloro-2,6-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

相似化合物的比较

Research Findings and Trends

- Regioselectivity : C-1 in 2,6-naphthyridines is more reactive than C-3 in halogenated derivatives, attributed to resonance stabilization of transition states .

- Eco-Friendly Synthesis : Microwave-assisted methods reduce reaction times and improve yields (e.g., 85% yield for 3-ethoxy-1,4-dihydro-2,6-naphthyridine) .

生物活性

1,3-Dichloro-2,6-naphthyridine is a compound belonging to the naphthyridine family, known for its diverse biological activities. This article presents a comprehensive review of its biological activity, including mechanisms of action, synthesis methods, and case studies demonstrating its potential therapeutic applications.

Chemical Structure and Properties

This compound features a bicyclic structure with two chlorine substituents at the 1 and 3 positions. This configuration contributes to its reactivity and biological properties.

Anticancer Activity

Research indicates that derivatives of 2,6-naphthyridine exhibit significant anticancer properties. For instance, studies have shown that compounds containing the naphthyridine moiety can induce apoptosis in various cancer cell lines. In one study, this compound demonstrated cytotoxic effects against human leukemia cells with an IC50 value indicating potent activity .

Table 1: Anticancer Activity of Naphthyridine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Kasumi-1 (Leukemia) | 7 |

| Aaptamine | HeLa (Cervical Cancer) | 10.47 |

| Canthin-6-one | H1299 (Lung Cancer) | 15.03 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has shown that naphthyridine derivatives are effective against both Gram-positive and Gram-negative bacteria. In particular, this compound has been noted for its activity against various pathogens, making it a candidate for further development in treating infectious diseases .

The mechanisms by which this compound exerts its biological effects include:

- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells through the modulation of key proteins involved in cell cycle regulation.

- Inhibition of Topoisomerases : Similar to other naphthyridines, it may inhibit topoisomerase II activity, disrupting DNA replication in cancer cells .

- Antimicrobial Mechanisms : The exact mechanisms remain under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Study 1: Anticancer Effects

In a study exploring the anticancer potential of various naphthyridine derivatives, it was found that this compound significantly inhibited cell proliferation in Kasumi-1 human myeloid leukemia cells. The study reported that at concentrations as low as 7 µM, the compound induced cell cycle arrest and apoptosis through both intrinsic and extrinsic pathways .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial efficacy of naphthyridine derivatives against common bacterial strains. The results indicated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Dichloro-2,6-naphthyridine, and what reaction conditions are critical for yield and purity?

- Methodology : The compound can be synthesized via diazotization and chlorination of 2,6-naphthyridin-3-amine. For example, treatment with nitrous acid (HNO₂) at 5°C followed by copper(I) chloride (CuCl) at 20°C yields 3-chloro-2,6-naphthyridine, which can be further functionalized . Hydrogenolysis of 1-chloro-2,6-naphthyridine using palladium/charcoal (Pd/C) and sodium acetate under hydrogen atmosphere in methanol achieves 71% yield, emphasizing the importance of catalyst selection and solvent optimization .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of ¹H/¹³C NMR spectroscopy to confirm substitution patterns. For example, in related naphthyridines, the absence of specific proton signals (e.g., H4 in methyl-substituted derivatives) confirms structural modifications . Elemental analysis (C, H, N) using instruments like a Carl-Ebra 1106 analyzer ensures stoichiometric accuracy, with deviations >0.3% indicating impurities .

Q. What substitution reactions are feasible for this compound, and how do reaction conditions influence product distribution?

- Methodology : Nucleophilic aromatic substitution (SNAr) with amines or thiols typically requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C). For example, substituting chlorine atoms with methyl groups in 1,6-naphthyridines involves sodium hydride (NaH) and methyl iodide (MeI) at 0°C, achieving >90% selectivity for N-methylation over O-methylation .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

- Methodology : Regioselectivity is influenced by electronic and steric factors. Computational modeling (e.g., DFT) predicts reactivity at specific positions. Experimentally, blocking groups (e.g., methyl or fluoro substituents) can direct reactions to less hindered sites. For instance, introducing a methyl group at position 4 in 2,6-naphthyridine shifts substitution to position 1, as confirmed by NMR .

Q. What analytical techniques resolve conflicting data in spectroscopic characterization of substituted derivatives?

- Methodology : Combine 2D NMR (COSY, HSQC) to assign overlapping signals. For example, in 3-amino-1-bromo-4-methyl-2,6-naphthyridine, HSQC correlates carbon-proton pairs to distinguish methyl group signals from aromatic protons . X-ray crystallography provides definitive structural confirmation, as seen in dibenzo[b,h][1,6]naphthyridinecarboxamides .

Q. How do structural modifications of this compound impact its biological or material properties?

- Methodology : In medicinal chemistry, substituents like fluoro or amino groups enhance binding to biological targets. For example, fluoro-substituted 1,8-naphthyridines show improved antibacterial activity due to increased lipophilicity and target affinity . In materials science, electron-withdrawing groups (e.g., -Cl) tune electronic properties for optoelectronic applications .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by storing the compound in buffers (pH 3–10) at 40–60°C for 4–8 weeks. Monitor degradation via HPLC-MS; related naphthyridines degrade via hydrolysis of chlorine substituents, forming hydroxylated byproducts .

Methodological Considerations

- Synthetic Optimization : Scale-up requires solvent selection (e.g., methanol for hydrogenolysis ) and catalyst recycling to minimize costs.

- Analytical Cross-Validation : Always corroborate NMR data with mass spectrometry (HRMS) to rule out isomeric impurities.

- Safety Protocols : Handle chlorinated naphthyridines in fume hoods with PPE, as decomposition may release toxic HCl gas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。